1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
Description
Evolution of Urea-Pyrimidine Hybrids in Medicinal Chemistry
The strategic fusion of urea and pyrimidine scaffolds originates from early efforts to enhance drug-receptor interactions. Urea’s capacity to act as a hydrogen bond donor and acceptor enables precise engagement with enzymatic active sites, as demonstrated by FDA-approved agents like sorafenib and linagliptin. Pyrimidine, a heterocyclic aromatic system, provides a rigid platform for functional group display, facilitating interactions with hydrophobic pockets and π-π stacking in targets such as kinases.
The convergence of these motifs gained momentum in the 2010s, driven by structural insights into kinase inhibition. For instance, urea-pyrimidine hybrids were shown to occupy allosteric pockets in p38 MAP kinase through dual hydrogen bonding with conserved residues like Glu71 and Asp168. Concurrently, pyrimidine’s adaptability allowed modular substitution patterns, enabling fine-tuning of electronic and steric properties. A 2020 study highlighted pyrimidine-urea derivatives with IC~50~ values below 20 µM against colorectal cancer cells, underscoring their therapeutic potential.
Significance of Pyrrolidinyl Substitution in Heterocyclic Systems
Pyrrolidine, a five-membered saturated amine ring, confers distinct advantages in drug design. Its conformational flexibility balances rigidity and adaptability, enabling optimal positioning within binding sites. The nitrogen atom in pyrrolidine participates in hydrogen bonding while its aliphatic carbons enhance lipid solubility, improving blood-brain barrier permeability.
In pyrimidine derivatives, pyrrolidinyl substitution at the 2-position mitigates the ring’s inherent polarity, reducing metabolic clearance. For example, pyrrolidine-containing pyrimidines in antibacterial agents demonstrated 3–30-fold improvements in MIC~90~ values compared to fluconazole, attributed to enhanced membrane penetration. The cyclic amine’s protonation state at physiological pH further aids in solubility-profile optimization, a critical factor in oral bioavailability.
Emergence of 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea in Research
This compound’s design reflects iterative optimization of urea-pyrimidine hybrids. The 3-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing effects, stabilizing the urea carbonyl’s interaction with aspartate or glutamate residues in enzymatic pockets. Chlorine’s halogen bonding potential further anchors the compound in hydrophobic regions, as observed in kinase inhibitors like imatinib.
The 2-(pyrrolidin-1-yl)pyrimidin-5-yl moiety addresses solubility limitations common to aryl ureas. Pyrrolidine’s nitrogen engages in water-solubilizing interactions while its ring structure prevents excessive hydrophilicity. Molecular modeling studies of analogous compounds suggest that the pyrrolidinyl group occupies solvent-exposed regions, minimizing entropic penalties upon binding.
Current Research Landscape and Scientific Relevance
Recent investigations focus on this compound’s dual-target potential. In vitro assays reveal inhibitory activity against cyclin-dependent kinases (CDKs) and soluble epoxide hydrolase (sEH), with preliminary IC~50~ values in the nanomolar range. Its ability to induce apoptosis in SW480 colon cancer cells parallels mechanisms observed in pyrimidine-urea hybrids, including Bax upregulation and mitochondrial membrane depolarization.
Ongoing structural studies utilize X-ray crystallography to map interactions between the urea carbonyl and catalytic aspartates in kinase domains. Comparative analyses with unsubstituted pyrimidine ureas highlight a 40% improvement in target residence time, attributable to the chloro-methylphenyl group’s van der Waals contacts.
Table 1: Bioactivity Trends in Urea-Pyrimidine Hybrids
*MIC~90~ (µg/mL) relative to fluconazole.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-11-13(17)5-4-6-14(11)21-16(23)20-12-9-18-15(19-10-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZIPJUHPFENHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CN=C(N=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the pyrimidine ring.
Chlorination of the phenyl group: The chlorination of the phenyl ring can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling of the chlorinated phenyl group with the pyrimidine derivative: This step typically involves the use of coupling reagents like carbodiimides to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea.
Case Study: Antiproliferative Screening
A study synthesized a series of urea derivatives and tested them against various cancer cell lines from the National Cancer Institute (NCI)-60 panel. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity, particularly against melanoma and renal cancer cell lines, with some compounds achieving high mean percentage inhibition values at low concentrations .
Urease Inhibition
Another promising application of this compound is its role as a urease inhibitor. Urease is an enzyme linked to various medical conditions, including kidney stones and peptic ulcers.
Case Study: Urease Inhibitory Activity
Research focused on synthesizing thiourea hybrids, which included structural analogs of this compound. These compounds were evaluated for their urease inhibitory activity. The findings demonstrated that modifications to the phenyl ring significantly influenced the inhibitory efficacy, with certain derivatives showing exceptional potency compared to traditional urease inhibitors .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of urea derivatives and their biological activity is crucial for drug design.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related urea derivatives:
Key Structural and Functional Comparisons
Substituent Effects
- The chloro-methyl group in the target compound increases lipophilicity compared to methoxy (polar) or trifluoromethyl (strongly electron-withdrawing) groups in analogs . This may improve blood-brain barrier penetration but could reduce aqueous solubility.
- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative metabolism, whereas the chloro group in the target compound may confer different pharmacokinetic properties .
Heterocyclic Core Differences Pyrimidine vs. Pyrazolo-pyrimidine/Furopyrimidine: The pyrimidine core in the target compound enables π-π stacking interactions in binding pockets.
Linker Groups
- The direct urea linkage in the target compound contrasts with sulfonyl () or acetyl () linkers in analogs. Sulfonyl groups may increase acidity and hydrogen-bond acceptor capacity but reduce conformational flexibility .
Biological Activity
1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antibacterial and antifungal properties, as well as its mechanisms of action based on recent research findings.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.73988 g/mol
- CAS Number : [insert CAS number if available]
The compound exhibits its biological activity through various mechanisms, primarily targeting specific receptors and pathways involved in microbial growth and immune response modulation.
Antibacterial Activity
Recent studies have shown that derivatives of pyrrolidine, including this compound, demonstrate significant antibacterial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial efficacy:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results suggest that halogen substituents, such as the chlorine atom in this compound, enhance its antibacterial activity by disrupting bacterial cell wall synthesis or function .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity against strains like Candida albicans. The antifungal efficacy is also measured by MIC values, which can be summarized as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 - 512 |
This range indicates that the compound can effectively inhibit fungal growth at relatively low concentrations .
Case Studies and Research Findings
- A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a selective inhibitor in cancer models, showcasing its potential for immunomodulatory effects. The research indicated that at concentrations of 100 nM, it could rescue mouse splenocytes significantly from programmed cell death pathways .
- Another investigation focused on the structural activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications at specific positions on the pyrimidine ring could enhance both antibacterial and antifungal activities. The study emphasized the importance of substituent types and positions in optimizing biological activity .
Q & A
Q. What synthetic routes are recommended for preparing 1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-chloro-2-methylphenyl isocyanate with 2-(pyrrolidin-1-yl)pyrimidin-5-amine. Optimize conditions by:
- Using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous DMF or THF at 0–25°C .
- Monitoring reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water).
Yield improvements (70–85%) are achievable by controlling stoichiometry (1:1.1 molar ratio) and inert atmosphere (N₂/Ar) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Structural confirmation :
- 1H/13C NMR : Verify aromatic protons (δ 6.8–8.2 ppm), urea NH signals (δ 9.5–10.5 ppm), and pyrrolidine ring integration .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Purity assessment :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to achieve >98% purity .
- Elemental analysis : Match calculated vs. experimental C/H/N percentages (±0.3% tolerance).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound against protein kinases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against kinase ATP pockets (e.g., EGFR, VEGFR). Compare with analogues like D797 (), which shares a pyrimidine-pyrrolidine scaffold .
- In vitro kinase assays : Screen at 1–10 µM concentrations using ADP-Glo™ or fluorescence polarization. Assess IC₅₀ values and selectivity across kinase panels .
- SAR modifications : Vary substituents (e.g., chloro/methyl on phenyl, pyrrolidine vs. piperidine) to map key interactions .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Bioavailability studies : Measure plasma/tissue concentrations via LC-MS/MS after oral/intravenous administration. Adjust formulations (e.g., PEGylation, liposomal encapsulation) to enhance solubility .
- Metabolite identification : Incubate with liver microsomes (human/rodent) and profile metabolites using UPLC-QTOF. Address rapid clearance via structural stabilization (e.g., fluorination) .
- Pharmacodynamic markers : Corrogate target engagement (e.g., phosphorylated kinase levels) with efficacy endpoints .
Q. How can polymorphic forms be identified, and what is their impact on physicochemical properties?
- Methodological Answer :
- Polymorph screening : Recrystallize from solvents (e.g., ethanol, acetone) and analyze via:
- X-ray diffraction (XRD) : Resolve crystal lattice differences .
- Differential scanning calorimetry (DSC) : Detect melting point variations (±5°C).
- Property assessment : Compare solubility (shake-flask method), dissolution rate (USP II apparatus), and hygroscopicity (dynamic vapor sorption) across polymorphs .
Q. Which computational methods predict binding affinity and selectivity for therapeutic targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess target-ligand stability. Calculate binding free energy via MM-PBSA .
- Machine learning : Train models on kinase inhibitor datasets (ChEMBL) to predict off-target effects.
- Selectivity profiling : Cross-validate against AlphaFold-predicted protein structures .
Q. What safety protocols are essential during synthesis and biological testing?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and PPE (lab coat/goggles). Avoid inhalation/dermal contact, as urea derivatives may irritate mucous membranes .
- Waste disposal : Neutralize with 10% NaOH and incinerate per EPA guidelines.
- Emergency measures : For spills, adsorb with vermiculite and wash with ethanol/water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
